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molecular formula C7H10O3S2 B1598917 2-(2-Thienyl)ethyl methanesulphonate CAS No. 61380-07-2

2-(2-Thienyl)ethyl methanesulphonate

Cat. No. B1598917
M. Wt: 206.3 g/mol
InChI Key: VUMFRFIVUQTAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04246275

Procedure details

A mixture of 12.8 g of 2-(2-thienyl)ethanol, 450 ml. of dichloromethane and 20.2 g. of triethylamine is chilled to -10° C. and 12.8 g. of cold methanesulfonyl chloride is added dropwise over 30 minutes. After stirring for 1 hour, the mixture is washed with 300 ml. of cold water, 300 ml. of cold 10% hydrochloric acid, 300 ml. of cold saturated sodium bicarbonate, and 300 ml. of cold saturated sodium chloride solution. The organic layer is dried over magnesium sulfate and concentrated under vacuum to give the product as an oil.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][OH:8].ClCCl.[CH3:12][S:13](Cl)(=[O:15])=[O:14]>C(N(CC)CC)C>[CH3:12][S:13]([O:8][CH2:7][CH2:6][C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)(=[O:15])=[O:14]

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
S1C(=CC=C1)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture is washed with 300 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)OCCC=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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